molecular formula C16H16F3NO3S2 B12273117 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B12273117
M. Wt: 391.4 g/mol
InChI Key: GQWUPVTYDLCKHC-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a benzothiophene core, a trifluoromethyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using oxidizing agents.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through nucleophilic substitution reactions using trifluoromethylating agents.

    Formation of the Sulfonamide Moiety: The sulfonamide group is typically formed by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride
  • 1,5,6,7-tetrahydro-4H-indol-4-one
  • 1-(6-hydroxy-4,7-dimethoxybenzo[b]furan-5-yl)ethan-1-one

Uniqueness

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both the trifluoromethyl group and the sulfonamide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16F3NO3S2

Molecular Weight

391.4 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C16H16F3NO3S2/c17-16(18,19)11-3-1-4-12(9-11)25(22,23)20-10-15(21)7-2-5-14-13(15)6-8-24-14/h1,3-4,6,8-9,20-21H,2,5,7,10H2

InChI Key

GQWUPVTYDLCKHC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O

Origin of Product

United States

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